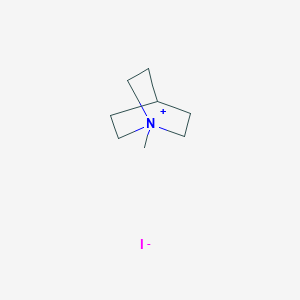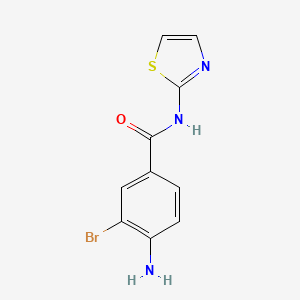![molecular formula C13H8BrN3O4S B8558621 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine](/img/structure/B8558621.png)
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine
概要
説明
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is a complex organic compound that features a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-c]pyridine precursor, followed by the introduction of the nitrophenyl sulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while reduction reactions can produce amino-substituted compounds.
科学的研究の応用
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitrophenyl sulfonyl groups can participate in binding interactions, while the pyrrolo[2,3-c]pyridine core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-indole
- 3-Bromo-1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole
Uniqueness
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine is unique due to its specific structural features, which include the combination of a bromine atom, a nitrophenyl sulfonyl group, and a pyrrolo[2,3-c]pyridine core. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C13H8BrN3O4S |
|---|---|
分子量 |
382.19 g/mol |
IUPAC名 |
3-bromo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H8BrN3O4S/c14-12-8-16(13-7-15-6-5-11(12)13)22(20,21)10-3-1-9(2-4-10)17(18)19/h1-8H |
InChIキー |
MELKLHXIPIWDFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=C(C3=C2C=NC=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-4-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B8558550.png)
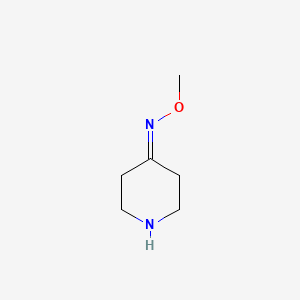
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8558557.png)
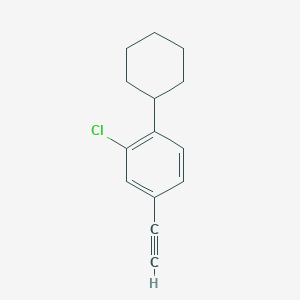
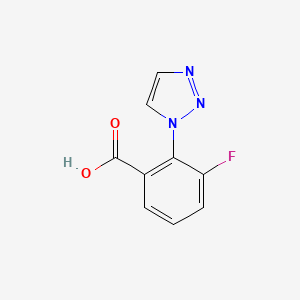
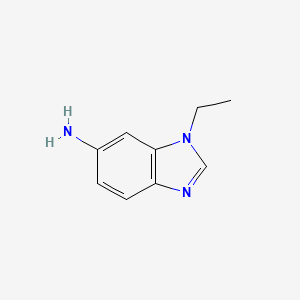
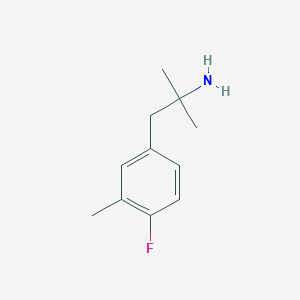
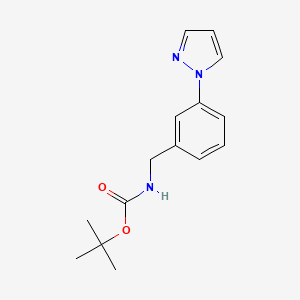
![1H-1,2,4-Triazole, 1-[[2-(2,4-dichlorophenyl)oxiranyl]methyl]-](/img/structure/B8558611.png)
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenol](/img/structure/B8558628.png)

